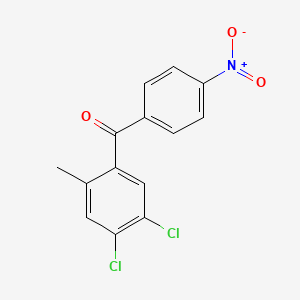
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of two aromatic rings, one substituted with dichloro and methyl groups, and the other with a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- typically involves the reaction of 4,5-dichloro-2-methylbenzoyl chloride with 4-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the dichloro and methyl substitutions.
Methanone, bis(4-chlorophenyl)-: Contains two chlorophenyl groups instead of dichloro and nitrophenyl groups.
Uniqueness
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
280744-28-7 |
|---|---|
Molekularformel |
C14H9Cl2NO3 |
Molekulargewicht |
310.1 g/mol |
IUPAC-Name |
(4,5-dichloro-2-methylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-6-12(15)13(16)7-11(8)14(18)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3 |
InChI-Schlüssel |
DRXVFURMPODJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
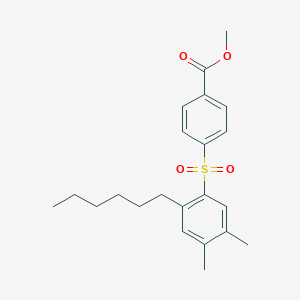
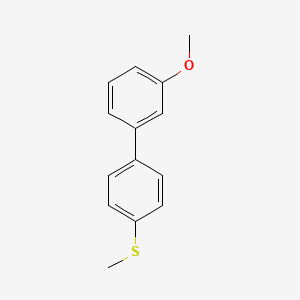
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)


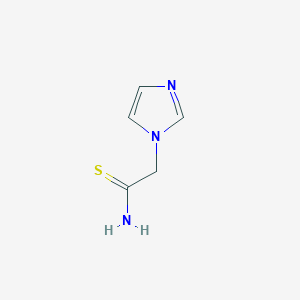
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
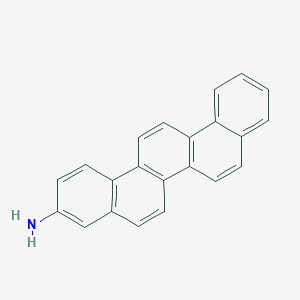
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
